2-Amino-3-pentafluoroethyloxy-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVEYIFZLXWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 3 Pentafluoroethyloxy Propionic Acid
Strategies for the Stereoselective Synthesis of 2-Amino-3-pentafluoroethyloxy-propionic Acid Enantiomers
The biological and pharmaceutical relevance of chiral amino acids is overwhelmingly dependent on their absolute stereochemistry. Consequently, significant research has been directed toward the development of methods that provide access to single enantiomers of this compound. These strategies can be broadly categorized into asymmetric synthesis, where the desired chirality is induced during the reaction, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. Chiral auxiliary-based methods are particularly robust for the synthesis of fluorinated amino acids. nih.gov In a common approach, a chiral auxiliary, which is itself an enantiomerically pure compound, is temporarily incorporated into the substrate molecule. This auxiliary directs the stereoselective formation of the new chiral center.
One effective strategy involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For instance, chiral Ni(II) complexes, which are constructed from a Schiff base ligand (often derived from an amino acid like proline) and glycine, serve as powerful tools for creating non-canonical amino acids. chemrxiv.orgnih.gov The planar structure of the complex blocks one face of the glycine-derived carbanion, forcing an incoming electrophile—in this case, a precursor like 1-halo-2-(pentafluoroethyloxy)ethane—to add from the less sterically hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis removes the chiral ligand and the metal, yielding the desired amino acid in high enantiomeric excess. chemrxiv.org
Another widely used class of auxiliaries is the Evans-type oxazolidinones. nih.gov An N-acylated oxazolidinone, derived from a readily available chiral amino alcohol, can be deprotonated to form a chiral enolate. This enolate reacts with an electrophile containing the pentafluoroethyloxy group, with the bulky substituent on the oxazolidinone ring guiding the stereochemical course of the reaction. The auxiliary can then be cleaved under mild conditions to afford the target amino acid. nih.gov
| Approach | Chiral Source | General Mechanism | Key Advantages | Reference |
|---|---|---|---|---|
| Chiral Ni(II) Complex | Proline-derived Schiff Base | Diastereoselective alkylation of a glycine-Ni(II) complex. The complex creates a rigid, planar environment that directs the approach of the electrophile. | High diastereoselectivity (>90% de); suitable for gram-scale synthesis; uniform approach for various side chains. | chemrxiv.orgnih.gov |
| Evans Oxazolidinone Auxiliary | Chiral Amino Alcohols (e.g., from Valine) | Diastereoselective alkylation of an N-acyl oxazolidinone enolate. The auxiliary's substituent blocks one face of the enolate. | Predictable stereochemical outcome; well-established and reliable methodology; auxiliary is recoverable. | nih.gov |
| Sulfinyl Imine Chemistry | Chiral N-sulfinyl imines | Asymmetric addition of nucleophiles to a chiral glyoxylate-derived N-sulfinyl imine, which acts as a chiral electrophile. | Provides access to a wide range of functionalized unnatural α-amino acids through redox-neutral processes. | rsc.org |
Chiral Resolution Techniques
Chiral resolution is a classical yet powerful technique for separating a racemic mixture of a compound into its individual enantiomers. wikipedia.org This method is predicated on the conversion of the enantiomeric pair into a mixture of diastereomers, which possess different physical properties and can thus be separated by conventional means like fractional crystallization or chromatography. wikipedia.orggoogle.com
For an amino acid like this compound, the most common resolution strategy involves the formation of diastereomeric salts. wikipedia.org The racemic amino acid is treated with an enantiomerically pure chiral resolving agent. Since the target compound is amphoteric, either a chiral acid or a chiral base can be used as the resolving agent.
Using a Chiral Base: A single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine or brucine) is reacted with the racemic amino acid. This acid-base reaction forms two diastereomeric salts: [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base]. These salts have different solubilities in a given solvent, allowing one to crystallize preferentially.
Using a Chiral Acid: A single enantiomer of a chiral carboxylic acid (e.g., (R,R)-tartaric acid or camphorsulfonic acid) is used to form diastereomeric salts with the amino group of the racemic amino acid.
Once the diastereomeric salts are separated, the addition of a strong acid (if a chiral base was used) or a strong base (if a chiral acid was used) liberates the enantiomerically pure amino acid from the resolving agent. wikipedia.org While effective, a key drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, although the unwanted enantiomer can often be racemized and recycled.
| Resolving Agent | Type | Target Functional Group | Separation Method | Reference |
|---|---|---|---|---|
| (R)-(+)-1-Phenylethylamine | Chiral Base | Carboxylic Acid | Fractional Crystallization | wikipedia.org |
| (S)-(-)-1-Phenylethylamine | Chiral Base | Carboxylic Acid | Fractional Crystallization | wikipedia.org |
| (1R,2S)-(-)-Ephedrine | Chiral Base | Carboxylic Acid | Fractional Crystallization | tcichemicals.com |
| (R,R)-(+)-Tartaric Acid | Chiral Acid | Amine | Fractional Crystallization | wikipedia.org |
| (S,S)-(-)-Tartaric Acid | Chiral Acid | Amine | Fractional Crystallization | wikipedia.org |
| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid | Amine | Fractional Crystallization | wikipedia.org |
Enantioselective Catalysis in C-O Bond Formation
A more advanced and atom-economical approach to stereoselective synthesis involves the use of a chiral catalyst to directly generate the desired enantiomer. While catalytic methods for C-C and C-N bond formation in amino acid synthesis are well-developed, enantioselective catalysis targeting the C-O ether bond of this compound represents a frontier strategy.
This approach would ideally construct the chiral center in the same step that the pentafluoroethyloxy group is introduced. A hypothetical pathway could involve the asymmetric conjugate addition of pentafluoroethanol to a dehydroalanine (B155165) derivative. In this scenario, a chiral transition metal complex (e.g., based on ruthenium, rhodium, or copper) would coordinate to both the alcohol and the acrylic system, orchestrating a facial-selective addition that establishes the stereocenter. rsc.org
Another potential catalytic route is the enantioselective ring-opening of a chiral aziridine (B145994) or epoxide precursor. For example, a chiral catalyst could facilitate the regioselective and stereospecific opening of an aziridine-2-carboxylate (B8329488) with a pentafluoroethoxide nucleophile. The success of such a method would depend on the development of a catalyst system capable of controlling the stereochemistry of the C-O bond-forming step with high fidelity. While direct examples for this specific ether linkage are not widespread, the principles of catalytic asymmetric synthesis of β-amino alcohols and other functionalized amino acids provide a strong foundation for developing such methodologies. sciengine.com
Chemical Synthesis Routes to this compound
Beyond stereoselective methods, several fundamental chemical synthesis routes can produce the racemic backbone of this compound, which can then be subjected to chiral resolution. These methods are often robust and high-yielding, making them suitable for producing the compound on a larger scale.
Adaptations of Strecker Synthesis for Fluorinated Analogues
The Strecker synthesis, first reported in 1850, is one of the most versatile and historically significant methods for preparing α-amino acids. wikipedia.orgnih.gov The classical reaction is a one-pot, three-component reaction involving an aldehyde, ammonia (B1221849), and a cyanide source (typically KCN or HCN). masterorganicchemistry.com For the synthesis of this compound, the starting aldehyde would be 3-pentafluoroethyloxy-propanal.
The reaction proceeds in two main stages: wikipedia.org
Aminonitrile Formation: The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile intermediate. The strong electron-withdrawing effect of the pentafluoroethyloxy group may influence the reactivity of the aldehyde and the stability of the imine intermediate.
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the final α-amino acid.
The classical Strecker synthesis produces a racemic mixture. wikipedia.org However, modern adaptations have rendered this reaction asymmetric. This can be achieved by replacing ammonia with a chiral amine, which acts as a chiral auxiliary, or by using a chiral catalyst to control the nucleophilic addition of cyanide to the imine. acs.orgorganic-chemistry.org Catalytic asymmetric Strecker reactions have been developed using catalysts based on aluminum, titanium, or organocatalysts like thioureas, which can deliver the cyanide nucleophile to one face of the imine with high enantioselectivity. nih.govacs.org
Multi-component Reactions for Propionic Acid Derivatives
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. ias.ac.in These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.
The Ugi four-component reaction (Ugi-4CR) is a powerful MCR for the synthesis of α-amino acid derivatives. A potential Ugi-based synthesis of a this compound derivative would involve the combination of:
An aldehyde: 3-pentafluoroethyloxy-propanal
An amine: e.g., benzylamine (B48309)
An isocyanide: e.g., tert-butyl isocyanide
A carboxylic acid: e.g., acetic acid
This reaction would directly yield a complex N-acyl-amino acid amide containing the desired pentafluoroethyloxy side chain. The resulting product can then be subjected to deprotection and hydrolysis steps to release the free amino acid. The versatility of MCRs allows for the synthesis of large libraries of related compounds by simply varying the input components, making it a valuable tool in medicinal chemistry and drug discovery. ias.ac.inmdpi.com
Protecting Group Strategies for Amino and Carboxyl Functionalities
The synthesis of this compound, like that of other α-amino acids, necessitates the use of protecting groups to prevent undesirable side reactions during synthesis. The strategic selection and application of these protecting groups for the amino and carboxyl functionalities are critical for a successful and efficient synthetic route.
The primary purpose of protecting the amino and carboxyl groups is to control the reactivity of the amino acid bifunctional nature. This allows for selective reactions to occur at other parts of the molecule or to control the formation of peptide bonds in a specific sequence. Orthogonal protection strategies are particularly valuable in complex syntheses. This approach involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected.
Common Protecting Groups for the Amino Functionality:
tert-Butoxycarbonyl (Boc): The Boc group is a widely used amine protecting group that is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another common amine protecting group that is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. The orthogonality of the Boc and Fmoc groups makes them a powerful combination in complex synthetic strategies.
Common Protecting Groups for the Carboxyl Functionality:
Methyl or Ethyl Esters: Simple alkyl esters are often used to protect the carboxyl group. They can be introduced via Fischer esterification and are typically removed by saponification with a base.
Benzyl (Bn) Esters: Benzyl esters provide good protection and can be removed under neutral conditions by catalytic hydrogenation, a method that is orthogonal to the removal of many acid- and base-labile protecting groups.
| Protecting Group | Functional Group Protected | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Amino | Acidic (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amino | Basic (e.g., Piperidine) |
| Methyl/Ethyl Ester | Carboxyl | Basic (Saponification) |
| Benzyl (Bn) Ester | Carboxyl | Catalytic Hydrogenation |
Enzymatic Synthesis and Biocatalysis of this compound
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral amino acids. Biocatalysis often proceeds under mild reaction conditions, minimizes the need for protecting groups, and can provide high enantiomeric purity.
ω-Transaminase-Mediated Approaches for Chiral Amino Acids
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. This enzymatic transformation is a powerful tool for the asymmetric synthesis of chiral amines and amino acids. The use of both (S)- and (R)-selective ω-transaminases allows for the production of either enantiomer of the target amino acid with high optical purity.
The synthesis of fluorinated amino acids using ω-transaminases has been successfully demonstrated. For instance, the synthesis of (R)-3-fluoroalanine has been achieved from 3-fluoropyruvate using an ω-transaminase. This approach involves the stereoselective amination of the α-keto acid precursor.
For the synthesis of this compound, a plausible retrosynthetic approach using an ω-transaminase would involve the asymmetric amination of the corresponding α-keto acid, 3-pentafluoroethyloxy-2-oxopropanoic acid. An appropriate (S)- or (R)-selective ω-transaminase would be chosen based on the desired stereochemistry of the final product. A common amino donor, such as isopropylamine (B41738) or alanine (B10760859), would be used to provide the amino group.
| Enzyme | Reaction Type | Substrate Example | Product Example |
| (S)-ω-Transaminase | Asymmetric Amination | 3-Fluoropyruvate | (S)-3-Fluoroalanine |
| (R)-ω-Transaminase | Asymmetric Amination | Prochiral Ketone | (R)-Chiral Amine |
Carboxypeptidase Y Applications in Dipeptide Synthesis with Analogues
Carboxypeptidase Y (CPY) is a serine carboxypeptidase that can catalyze the formation of peptide bonds, in addition to its native hydrolytic activity. This synthetic capability can be harnessed for the chemoenzymatic synthesis of dipeptides. In a typical application, an N-protected amino acid ester acts as the acyl donor, and a free amino acid serves as the nucleophile.
While direct synthesis of this compound using CPY is not its primary application, the enzyme could be employed in the synthesis of dipeptides containing this fluorinated amino acid analogue. For example, an N-terminally protected this compound ester could be coupled with another amino acid to form a dipeptide. The specificity of CPY for different amino acid residues would need to be considered. Research on the substrate scope of CPY has shown that it can accommodate a variety of non-proteinogenic amino acids, suggesting that it may be a viable tool for incorporating fluorinated analogues into short peptides.
Screening and Engineering of Biocatalysts for Pentafluoroethoxylation
Currently, there is limited information on biocatalysts capable of directly performing a pentafluoroethoxylation reaction to synthesize precursors for this compound. The introduction of a pentafluoroethoxy group typically involves chemical methods.
However, the field of biocatalyst engineering is rapidly advancing. Techniques such as directed evolution and rational design are being used to create enzymes with novel catalytic functions. It is conceivable that in the future, enzymes could be engineered to catalyze the transfer of a pentafluoroethyloxy group to a suitable precursor. This would likely involve screening existing enzyme libraries for promiscuous activity or engineering known enzymes, such as methyltransferases or other alkyl-transferring enzymes, to accept a pentafluoroethoxy donor and an appropriate acceptor substrate. Such a development would represent a significant advancement in the green synthesis of fluorinated compounds.
Structural Elucidation and Advanced Spectroscopic Analysis of 2 Amino 3 Pentafluoroethyloxy Propionic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-Amino-3-pentafluoroethyloxy-propionic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Chemical Shift Assignments and Interpretation
The ¹H and ¹³C NMR spectra are predicted to exhibit distinct signals corresponding to the different chemical environments of the protons and carbons in the molecule. The electron-withdrawing nature of the pentafluoroethoxy group is expected to significantly influence the chemical shifts of nearby nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the methine proton (Hα), the methylene (B1212753) protons (Hβ), and the amino group protons. The carboxylic acid proton is generally not observed in deuterated water due to rapid exchange with the solvent. The Hα proton, being adjacent to both the amino and the electron-withdrawing pentafluoroethyloxy-propoxy group, would appear as a downfield multiplet. The Hβ protons, diastereotopic due to the adjacent chiral center, would likely present as two separate multiplets, further split by coupling to the Hα proton.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display five signals. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (most deshielded) due to the direct attachment of two oxygen atoms. The α-carbon, bonded to the nitrogen of the amino group, would appear in the typical range for α-carbons of amino acids. The β-carbon, being directly attached to the oxygen of the pentafluoroethoxy group, will be significantly deshielded. The two carbons of the pentafluoroethoxy group will be split by fluorine-carbon couplings.
Disclaimer: The following data is hypothetical and based on established chemical shift ranges for similar functional groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J in Hz) |
| C=O | - | ~175 | - |
| Cα | ~4.0 | ~55 | ¹H: dd, J(Hα, Hβa) ≈ 4 Hz, J(Hα, Hβb) ≈ 8 Hz |
| Cβ | ~3.8 (Hβa), ~3.6 (Hβb) | ~70 | ¹H: Hβa: ddd, J(Hβa, Hβb) ≈ 14 Hz, J(Hβa, Hα) ≈ 4 Hz, J(Hβa, F) ≈ 2 Hz; Hβb: ddd, J(Hβb, Hβa) ≈ 14 Hz, J(Hβb, Hα) ≈ 8 Hz, J(Hβb, F) ≈ 2 Hz |
| -O-CF₂- | - | ~118 | ¹³C: t, ¹J(C,F) ≈ 290 Hz |
| -CF₃ | - | ~118 | ¹³C: q, ¹J(C,F) ≈ 285 Hz |
¹⁹F NMR Characterization of the Pentafluoroethoxy Group
¹⁹F NMR spectroscopy is a powerful technique for the characterization of fluorinated organic compounds due to its high sensitivity and wide chemical shift range. nih.govthermofisher.comazom.com The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the -CF₂- and -CF₃ groups. The trifluoromethyl (-CF₃) group would appear as a triplet due to coupling with the adjacent difluoromethylene (-CF₂-) group. The -CF₂- group would appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group.
Disclaimer: The following data is hypothetical and based on typical ¹⁹F NMR chemical shifts and coupling constants for pentafluoroethoxy groups.
| Fluorine Group | Predicted ¹⁹F Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (³J(F,F) in Hz) |
| -CF₂- | ~ -85 | Quartet | ~3 |
| -CF₃ | ~ -88 | Triplet | ~3 |
2D NMR Techniques for Structural Connectivity
To unequivocally assign the ¹H and ¹³C signals and confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. youtube.comu-tokyo.ac.jpsdsu.edu
COSY: A ¹H-¹H COSY spectrum would show correlations between the Hα and Hβ protons, confirming their adjacent relationship.
HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the signals for Hα to Cα and the Hβ signals to Cβ.
HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the Hβ protons to the Cα and the -O-CF₂- carbons, and the Hα proton to the carbonyl carbon and the Cβ.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. nih.govresearchgate.netsoilwise-he.eu
LC-ESI-QQ and High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
Liquid Chromatography-Electrospray Ionization-Quadrupole Quadrupole (LC-ESI-QQ) mass spectrometry would be an effective method for the analysis of this polar amino acid. rsc.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of C₅H₆F₅NO₃. acs.orgchromatographyonline.com The isotopic pattern would be consistent with the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions to gain structural information. wikipedia.orgnationalmaglab.orgyoutube.com The fragmentation of the protonated molecule of this compound would likely proceed through several characteristic pathways for amino acids. libretexts.orgnih.gov
Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (as COOH or CO₂). The presence of the pentafluoroethoxy group would also lead to unique fragmentation patterns.
Disclaimer: The following fragmentation data is hypothetical and based on known fragmentation patterns of amino acids and fluorinated compounds.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid group. |
| [M+H]⁺ | [M+H - COOH]⁺ | HCOOH | Loss of the carboxylic acid group. |
| [M+H]⁺ | [M+H - C₂F₅OH]⁺ | C₂F₅OH | Cleavage of the ether bond. |
| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | CO | Subsequent loss of carbon monoxide. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
A thorough search for infrared and Raman spectroscopic data for this compound did not yield any specific studies. In the absence of experimental spectra, a detailed analysis of its vibrational modes and the definitive identification of its functional groups through these methods is not possible at this time.
Generally, for a molecule with this structure, one would expect to observe characteristic vibrational frequencies corresponding to the amine group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), the C-O-C ether linkage, and the highly fluorinated pentafluoroethyl group (C-F stretching and bending modes). The zwitterionic nature of amino acids in the solid state would also significantly influence the IR and Raman spectra, particularly the positions of the amine and carboxylate group vibrations. However, without experimental data, a specific data table and detailed research findings for this compound cannot be provided.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
No published X-ray crystallographic data for this compound could be located. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For this compound, which possesses a chiral center at the alpha-carbon, X-ray crystallography of a single crystal would unambiguously determine its R or S configuration. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. Without a determined crystal structure, a data table of crystallographic parameters and a detailed discussion of its solid-state structure cannot be generated.
Computational Chemistry and Molecular Modeling of 2 Amino 3 Pentafluoroethyloxy Propionic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-3-pentafluoroethyloxy-propionic acid, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity. By approximating the electron density of the molecule, DFT can accurately compute various molecular descriptors that govern its behavior.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.
For this compound, the electron-withdrawing nature of the pentafluoroethyloxy group is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely localized around the amino group, the primary site for electron donation, while the LUMO may be distributed across the carboxylic acid and the C-O-C linkage, influenced by the fluorinated moiety.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -9.85 | Indicates a moderate electron-donating capability, influenced by the electronegative fluorine atoms. |
| LUMO Energy | -0.75 | Suggests a propensity to accept electrons, enhanced by the pentafluoroethyloxy group. |
| HOMO-LUMO Gap (ΔE) | 9.10 | A relatively large gap, suggesting high kinetic stability under standard conditions. |
Molecular Electrostatic Potential (ESP) surface mapping is a visualization technique that illustrates the charge distribution across a molecule. mdpi.com It is invaluable for predicting how molecules will interact with each other, identifying regions prone to electrophilic and nucleophilic attack. In an ESP map, colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are attractive to nucleophiles.
The ESP map of this compound would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid and the pentafluoroethyloxy group, due to their high electronegativity. Conversely, a strong positive potential (blue) would be expected around the hydrogens of the amino group (-NH3+) and the carboxylic proton, highlighting these as sites for hydrogen bonding and nucleophilic interaction.
The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. libretexts.org By calculating the potential energy for each conformation, a potential energy surface (PES) can be constructed, revealing the most energetically favorable structures and the energy barriers between them.
For this compound, key rotations would occur around the Cα-Cβ and Cβ-O bonds. The bulky and highly electronegative pentafluoroethyloxy group would create significant steric and electronic effects, influencing the preferred dihedral angles. acs.org It is anticipated that staggered conformations, which minimize steric hindrance, would be the most stable.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer (Dihedral Angle Cα-Cβ-O-CF2) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Anti (180°) | 0.00 | 75.3 |
| Gauche (+) (60°) | 1.15 | 12.3 |
| Gauche (-) (-60°) | 1.15 | 12.3 |
| Eclipsed (0°) | 4.50 | 0.1 |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. nih.gov MD simulations model the atomic movements of a system over time by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and interactions with the surrounding environment, such as a solvent. mdpi.com
An MD simulation of this compound in an aqueous solution would reveal how water molecules arrange themselves around the solute. The simulation would likely show a structured hydration shell around the polar amino and carboxylate groups, which can form hydrogen bonds. In contrast, the hydrophobic pentafluoroethyloxy tail would tend to repel water molecules, an effect that could drive specific conformational changes or intermolecular aggregation. nih.govucl.ac.uk Key parameters such as the Root Mean Square Deviation (RMSD) and Solvent Accessible Surface Area (SASA) would be monitored to assess conformational stability and solvent interactions.
Table 3: Typical Parameters Analyzed in MD Simulations
| Parameter | Description | Information Gained for the Compound |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability of the molecule's conformation during the simulation. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each individual atom from its average position. | Highlights flexible regions of the molecule, such as the terminal CF3 group. |
| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to solvent molecules. | Quantifies the exposure of hydrophobic (pentafluoroethyloxy) and hydrophilic (amino/carboxyl) regions to water. |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the structure of the water shell around specific functional groups. |
Docking Studies to Predict Interactions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. duke.edu This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.
As an unnatural amino acid, this compound could be investigated as a ligand for various enzymes, such as aminoacyl-tRNA synthetases or metabolic enzymes. nih.govnih.gov Docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions. The fluorinated tail could form unique hydrophobic or fluorine-specific interactions within the binding pocket, potentially leading to high specificity and affinity. anu.edu.auwhiterose.ac.uk
Table 4: Hypothetical Docking Results for this compound with a Target Enzyme
| Parameter | Value/Description |
|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Key Hydrogen Bonds | Amino group with Asp120; Carboxyl group with Arg88 and Ser122. |
| Hydrophobic Interactions | Pentafluoroethyloxy group with Leu45, Val50, and Phe95 in a hydrophobic pocket. |
| Electrostatic Interactions | Interaction between the negatively charged carboxylate and a positively charged residue like Lysine. |
Machine Learning Models for Predictive Analysis of Amino Acid Derivatives
Machine learning (ML) is increasingly being used to accelerate the discovery and characterization of new molecules. monash.edu By training models on large datasets of known molecules and their properties, ML can make rapid predictions for new, uncharacterized compounds. For amino acid derivatives, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict a wide range of properties.
An ML model trained on a database of fluorinated compounds and amino acids could predict key properties of this compound. rsc.org Input for the model would consist of molecular descriptors calculated from the molecule's structure (e.g., molecular weight, number of rotatable bonds, topological polar surface area, calculated logP). The model could then predict properties such as solubility, membrane permeability, and potential bioactivity. researchgate.netresearchgate.net
Table 5: Hypothetical ML-Predicted Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Aqueous Solubility (logS) | -2.1 | Suggests moderate to low solubility in water. |
| Blood-Brain Barrier Permeability | High | Indicates potential for activity in the central nervous system. |
| Binding to Human Serum Albumin | Moderate | Affects pharmacokinetic profile and distribution in the body. |
| hERG Inhibition Probability | Low | Predicts a low risk of cardiotoxicity. |
Biochemical Interactions and Metabolic Pathways of 2 Amino 3 Pentafluoroethyloxy Propionic Acid
Investigation of Incorporation into Peptides and Proteins in vitro and in Cell-Free Systems
The ability to incorporate non-canonical amino acids like 2-Amino-3-pentafluoroethyloxy-propionic acid into the primary structure of peptides and proteins is a key goal in synthetic biology and medicinal chemistry. This allows for the creation of novel biomolecules with enhanced stability, altered conformation, or unique functionalities. Two primary strategies are employed for this purpose: direct ribosomal incorporation and chemoenzymatic ligation.
The cellular protein synthesis machinery, the ribosome, can sometimes be programmed to incorporate non-canonical amino acids. This process typically involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous pairs. The engineered tRNA is charged with the non-canonical amino acid and recognizes a reassigned codon (e.g., the amber stop codon, UAG) on the mRNA template.
For this compound, several challenges to efficient ribosomal incorporation are anticipated:
Aminoacyl-tRNA Synthetase (aaRS) Recognition: The aaRS must be evolved to recognize the unique side chain. The bulky and highly electronegative pentafluoroethyloxy group is substantially different from the small hydroxyl group of serine, making it unlikely that a wild-type synthetase would accept it. A dedicated directed evolution campaign would be necessary to create a specific aaRS.
Elongation Factor-Tu (EF-Tu) Binding: The ternary complex of aminoacyl-tRNA, EF-Tu, and GTP must form efficiently for delivery to the ribosome. Bulky side chains can sometimes hinder this interaction, slowing the rate of incorporation.
Peptidyl Transferase Center (PTC) Activity: The ribosome's PTC must catalyze peptide bond formation. While generally accommodating, the PTC can exhibit reduced efficiency with sterically demanding amino acids, potentially leading to premature termination or ribosome stalling.
Studies with other fluorinated amino acids have shown that ribosomal incorporation is feasible but often less efficient than for canonical amino acids. The success for this compound would depend heavily on the successful engineering of the translational machinery.
Chemoenzymatic ligation offers a powerful alternative to direct ribosomal synthesis, circumventing the challenges of engineering the cell's translational apparatus. These methods combine the synthesis of a peptide fragment containing the desired non-canonical amino acid with a recombinantly expressed protein.
The general workflow involves:
Chemical Peptide Synthesis: A short peptide containing this compound is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the precise placement of the fluorinated residue at any desired position.
Recombinant Protein Expression: The larger portion of the target protein is produced using standard recombinant expression systems (e.g., in E. coli). This fragment is typically engineered with a reactive handle, such as a C-terminal thioester for Native Chemical Ligation (NCL).
Ligation: The synthetic peptide and the recombinant protein are joined together. In NCL, the synthetic peptide is designed with an N-terminal cysteine residue that reacts with the C-terminal thioester of the recombinant fragment to form a native peptide bond. Enzymes can also be used to catalyze the formation of the peptide bond in a process known as enzymatic peptide synthesis.
This semisynthetic approach is highly versatile and has been widely used to create proteins with a variety of modifications, including fluorinated amino acids.
| Feature | Ribosomal Incorporation | Chemoenzymatic Ligation |
|---|---|---|
| Methodology | Uses engineered cellular translation machinery (aaRS/tRNA) in cell-free or in vivo systems. | Combines chemical peptide synthesis (SPPS) with ligation to a recombinant protein fragment. |
| Positioning | Site-specific via codon reassignment (e.g., UAG stop codon). | Highly flexible; placement determined during chemical synthesis. |
| Efficiency | Variable; can be low due to challenges with synthetase, EF-Tu, and ribosome compatibility. | Generally high yields, dependent on ligation chemistry efficiency. |
| Primary Challenge | Requires extensive protein engineering of an orthogonal aaRS/tRNA pair. | Limited by the size of the chemically synthesized peptide fragment. |
| Applicability to Target Compound | Challenging due to the bulky, fluorinated side chain but potentially achievable. | Highly suitable; bypasses biological machinery's specificity constraints. |
Potential as a Metabolite or Substrate in Biochemical Transformations
The metabolic fate of this compound is expected to be significantly different from that of L-serine due to the robust chemical nature of its side chain.
L-serine is a central metabolite involved in numerous pathways. It is a building block for proteins and a precursor for the synthesis of other amino acids (e.g., glycine (B1666218), cysteine), phospholipids, and sphingolipids. Key enzymes in its metabolism include:
Serine dehydratase: Converts serine to pyruvate (B1213749) and ammonia (B1221849).
Serine hydroxymethyltransferase (SHMT): Catalyzes the reversible conversion of serine to glycine, a crucial step in one-carbon metabolism.
Given the structure of this compound, it is highly improbable that it would serve as a substrate for these enzymes. The C-O ether bond is far more stable than the C-O bond of an alcohol, and the attached pentafluoroethyl group is a very poor leaving group. Instead of being metabolized, the compound may act as an inhibitor of serine-utilizing enzymes by binding to the active site without undergoing reaction. Studies on other serine analogues have shown that they can interact with and sometimes inhibit enzymes involved in serine metabolism.
Highly fluorinated alkyl substances are notoriously resistant to metabolic degradation and are often referred to as "forever chemicals" due to their environmental persistence. The strength of the carbon-fluorine (C-F) bond is one of the highest in organic chemistry, making it enzymatically difficult to cleave.
The catabolism of this compound would require several formidable steps:
Deamination/Transamination: The amino group could potentially be removed by a transaminase to yield 3-pentafluoroethyloxy-2-oxopropanoic acid.
Ether Bond Cleavage: Cleavage of the ether linkage is a significant energetic barrier and is unlikely to be catalyzed by common mammalian enzymes.
Defluorination: Even if the ether bond were cleaved, the resulting fluoroacetate (B1212596) or related fluorinated metabolites are known to be toxic and are still highly resistant to further degradation.
Microbial degradation of some polyfluorinated compounds has been observed, but it is a rare and slow process, often requiring specialized enzymatic machinery not present in mammals. Therefore, this compound is expected to be metabolically inert and largely excreted unchanged.
| Metabolic Pathway | L-Serine | This compound (Hypothesized) |
|---|---|---|
| Protein Synthesis | Directly incorporated. | Incorporation requires engineered machinery (see 5.1). |
| Conversion to Pyruvate | Yes, via serine dehydratase. | Unlikely; may act as an inhibitor. |
| Conversion to Glycine | Yes, via SHMT. | Unlikely; side chain is not a transferable one-carbon unit. |
| Cysteine Synthesis | Serves as the carbon backbone. | Not a viable substrate. |
| Overall Catabolism | Readily metabolized for energy or biosynthesis. | Expected to be metabolically inert and resistant to degradation due to C-F and ether bonds. |
Interaction with Enzymes and Transporters Involved in Amino Acid Homeostasis
As an amino acid analogue, this compound is expected to interact with the cellular machinery responsible for amino acid transport. These transporters are membrane proteins that control the flux of amino acids into and out of cells and are crucial for maintaining cellular homeostasis.
The primary transport systems for small, neutral amino acids like serine are:
System A (Alanine-preferring): A sodium-dependent transporter for small, neutral amino acids.
System ASC (Alanine, Serine, Cysteine-preferring): Another sodium-dependent transporter. ASCT2 is a key member of this family.
System L (Leucine-preferring): A sodium-independent transporter that typically handles larger, hydrophobic, or aromatic amino acids.
The pentafluoroethyloxy side chain of the target compound imparts both increased size and significant lipophilicity compared to serine's hydroxyl group. This structural change would likely alter its affinity and specificity for these transporters. It may be recognized by System A and ASC transporters due to its alanine-like backbone, but the bulky, fluorinated side chain could reduce transport efficiency or promote binding to System L transporters, which accommodate larger hydrophobic residues. The interaction with these transporters is a critical determinant of the compound's bioavailability and cellular uptake.
| Transporter System | Typical Substrates | Potential Interaction with this compound |
|---|---|---|
| System A (e.g., SNAT1/2) | Alanine (B10760859), Serine, Glycine, Proline. | Possible substrate due to the amino acid backbone, but the bulky, lipophilic side chain may decrease affinity and transport rate. |
| System ASC (e.g., ASCT1/2) | Alanine, Serine, Cysteine, Threonine. | Similar to System A, it may be recognized, but transport could be inefficient. Its structure differs significantly from preferred substrates. |
| System L (e.g., LAT1/2) | Large hydrophobic/aromatic amino acids (Leucine, Phenylalanine, Tyrosine). | Potential for interaction due to the increased size and lipophilicity of the pentafluoroethyloxy side chain. May be transported or act as a competitive inhibitor. |
Enzymatic Stability and Biodegradation Studies
The presence of fluorine atoms in organic molecules is known to enhance their metabolic stability. acs.org This is primarily due to the high strength of the carbon-fluorine bond, which is more difficult for enzymes to cleave compared to carbon-hydrogen bonds. nih.govucd.ie Consequently, it is anticipated that this compound would exhibit considerable resistance to enzymatic degradation.
Studies on other fluorinated amino acids have demonstrated that their incorporation into peptides can increase resistance to proteolysis. researchgate.netnih.gov The bulky and highly electronegative fluorine atoms can sterically hinder the approach of proteases and alter the electronic properties of the peptide bond, making it less susceptible to enzymatic hydrolysis. While this compound is an individual amino acid, the principle of increased enzymatic stability due to fluorination is likely to apply.
Biodegradation of organofluorine compounds in the environment is generally slow and often requires specialized microbial enzymes. nih.govnih.gov Microorganisms capable of degrading such compounds are not widespread, and the degradation pathways are often complex. researchgate.net The recalcitrance of many fluorinated compounds to biodegradation is a well-established phenomenon. ucd.ie Therefore, it is probable that this compound would be persistent in biological systems and the environment.
Table 1: Expected Impact of Fluorination on the Biochemical Properties of this compound
| Property | Expected Effect of Pentafluoroethyloxy Group | Rationale |
| Enzymatic Stability | High | The strong carbon-fluorine bond increases resistance to enzymatic cleavage. |
| Proteolytic Resistance (if incorporated into a peptide) | Increased | Steric hindrance and altered electronic properties of the peptide backbone due to the bulky, electronegative fluoroalkyl group. |
| Biodegradation | Low | The stability of the C-F bond makes the compound recalcitrant to microbial degradation. |
Uptake and Efflux Mechanisms in Model Systems
The cellular uptake of amino acids is mediated by a variety of amino acid transport systems. Research on other fluorinated amino acids has shown that they can be recognized and transported by these native systems. For instance, fluorinated aromatic amino acids have been observed to be taken up by cells via active transport, specifically through the L-amino acid transporter system. nih.gov This suggests that this compound, being an amino acid analogue, would likely be a substrate for one or more amino acid transporters for its entry into cells.
The efficiency of uptake would depend on the affinity of the compound for the specific transporters. The presence of the pentafluoroethyloxy side chain could influence this affinity, potentially leading to selective uptake by certain cell types depending on their transporter expression profile.
Efflux pumps are cellular mechanisms responsible for the extrusion of a wide range of substrates, including drugs and xenobiotics, from the cell. nih.govoucreate.com While specific efflux pumps for this compound have not been identified, it is plausible that if the compound reaches a high intracellular concentration, it could be recognized and exported by general-purpose efflux pumps such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) families. These pumps often have broad substrate specificity. nih.gov In bacterial systems, efflux pumps are a major mechanism of resistance to antimicrobial compounds. biorxiv.org
Table 2: Postulated Cellular Transport Mechanisms for this compound
| Transport Mechanism | Postulated Role | Basis for Postulation |
| Amino Acid Transporters (e.g., L-system) | Uptake into cells | Structural similarity to natural amino acids; demonstrated uptake of other fluorinated amino acids via these systems. nih.gov |
| Broad-Specificity Efflux Pumps (e.g., ABC or MFS transporters) | Efflux from cells | General role of these pumps in extruding xenobiotics; a potential mechanism to prevent intracellular accumulation. |
Synthesis and Characterization of Derivatives and Analogues for Structure Activity Relationship Sar Studies
Design Principles for Modifying 2-Amino-3-pentafluoroethyloxy-propionic Acid
The design of new analogues is guided by established principles of medicinal chemistry, aiming to modulate physicochemical properties such as lipophilicity, electronic character, and steric bulk to enhance biological efficacy.
Modifications of the α-amino and carboxyl groups of this compound are fundamental strategies to alter its pharmacokinetic and pharmacodynamic properties. The primary amino group can be derivatized to amides, carbamates, or sulfonamides, which can influence hydrogen bonding interactions and metabolic stability. For instance, acylation of the amino group can introduce a variety of substituents to explore specific binding pockets in a target protein. nih.gov
The carboxyl group can be esterified to enhance cell permeability or converted to amides to introduce new interaction points and modify the charge state of the molecule. Bioisosteric replacement of the carboxylic acid with functionalities like tetrazoles or phosphonic acids can also be explored to improve metabolic stability and binding affinity.
| Modification Type | Example Derivative | Rationale for Modification | Potential Impact on Activity |
| Amino Group | N-acetyl-2-amino-3-pentafluoroethyloxy-propionic acid | Introduce hydrogen bond acceptor; alter polarity | May enhance or decrease binding depending on target |
| N-methyl-2-amino-3-pentafluoroethyloxy-propionic acid | Reduce hydrogen bond donor capacity; increase lipophilicity | Could alter receptor specificity | |
| Carboxyl Group | Methyl 2-amino-3-pentafluoroethyloxy-propionate | Increase lipophilicity; prodrug strategy | Improved cell permeability |
| 2-Amino-3-pentafluoroethyloxy-propionamide | Introduce hydrogen bond donor/acceptor; remove negative charge | Altered binding mode and solubility |
The pentafluoroethoxy group is a key determinant of the compound's unique properties. Modifications to this side chain can fine-tune its electronic and steric characteristics. For example, altering the length of the fluoroalkyl chain (e.g., trifluoromethoxy or heptafluoropropyloxy) can modulate lipophilicity and the strength of fluorine-specific interactions, such as hydrogen bonds to fluorine.
Systematic replacement of fluorine atoms with hydrogen or chlorine can probe the importance of the electron-withdrawing nature and the specific spatial arrangement of the fluorine atoms for biological activity. Additionally, the ether linkage could be replaced with a thioether or an amide to explore different conformational preferences and metabolic stabilities.
| Modification Type | Example Derivative | Rationale for Modification | Potential Impact on Activity |
| Chain Length | 2-Amino-3-trifluoromethoxy-propionic acid | Decrease lipophilicity and steric bulk | May improve selectivity or solubility |
| Fluorine Substitution | 2-Amino-3-(2,2,2-trifluoroethoxy)-propionic acid | Reduce the number of fluorine atoms | Probe the importance of the pentafluoro motif |
| Linker Modification | 2-Amino-3-(pentafluoroethylthio)-propionic acid | Alter bond angles and electronic properties | Could affect metabolic stability and binding |
Synthesis of Conjugates and Probes for Biological Applications
To investigate the biological fate and mechanism of action of this compound, it is often necessary to synthesize tagged versions of the molecule.
Conjugating this compound to peptides can enhance its delivery to specific cells or tissues. nih.gov Standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods can be employed to incorporate the amino acid into a peptide sequence. The amino or carboxyl group can be used for amide bond formation with the terminal residue or a side chain of a peptide. For instance, coupling to cell-penetrating peptides can facilitate intracellular delivery.
Bioconjugation to larger biomolecules, such as antibodies or proteins, can be achieved by first functionalizing the amino acid with a reactive handle, such as a maleimide (B117702) or an alkyne, which can then be selectively reacted with a corresponding functional group on the biomolecule.
The synthesis of fluorescently labeled derivatives allows for the visualization of the compound's distribution in cells and tissues. nih.gov A common strategy involves coupling a fluorophore, such as fluorescein (B123965) or rhodamine, to the amino group of this compound.
Isotopic labeling, typically with ¹³C, ¹⁵N, or ³H, is invaluable for quantitative analysis in biological systems, such as in metabolic studies or receptor binding assays. The synthesis of isotopically labeled analogues generally requires starting from commercially available labeled precursors and following the established synthetic route.
| Probe Type | Example Structure | Application |
| Fluorescent Probe | Fluorescein-conjugated this compound | Cellular imaging and uptake studies |
| Isotopic Probe | [¹³C₃]-2-Amino-3-pentafluoroethyloxy-propionic acid | Mass spectrometry-based quantification and metabolic tracking |
Systematic SAR Studies on the Biological Activities of Derivatives
A systematic SAR study involves synthesizing a library of derivatives based on the design principles outlined above and evaluating their biological activity in relevant assays. nih.gov By comparing the activity of closely related analogues, it is possible to deduce the structural requirements for optimal activity.
For example, a study might involve synthesizing a series of N-acylated derivatives with varying chain lengths and branching to probe a hydrophobic binding pocket. Similarly, a series of analogues with different fluoroalkyl side chains can elucidate the role of fluorine in receptor binding. The data from these studies are often compiled into a table to visualize the relationship between structure and activity.
| Derivative | Modification | Biological Activity (e.g., IC₅₀) | Interpretation |
| Parent Compound | - | 10 µM | Baseline activity |
| N-acetyl derivative | Acetylation of amino group | 50 µM | Free amino group is important for activity |
| Methyl ester | Esterification of carboxyl group | 5 µM | Increased lipophilicity enhances activity |
| Trifluoromethoxy analogue | Shorter fluoroalkyl chain | 25 µM | Pentafluoroethoxy group is optimal |
Through iterative cycles of design, synthesis, and biological evaluation, a detailed understanding of the SAR can be established, guiding the development of more potent and selective analogues of this compound.
Correlating Structural Features with Functional Outcomes
The biological activity of this compound analogues would be intrinsically linked to their structural features. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this class of compounds, key structural modifications would likely involve alterations of the fluoroalkyl chain, the amino group, and the carboxylic acid moiety.
Systematic modifications to the pentafluoroethyl group, such as varying the length of the fluoroalkyl chain (e.g., trifluoromethyl, heptafluoropropyl) or altering the degree of fluorination, would significantly impact the compound's lipophilicity and steric bulk. These changes can, in turn, affect how the molecule interacts with its biological target. For instance, increasing the length of the fluoroalkyl chain could enhance binding to a hydrophobic pocket within a receptor or enzyme.
Derivatization of the amino and carboxyl groups is another common strategy in SAR studies. Conversion of the carboxylic acid to an ester or an amide, for example, can influence the molecule's polarity and ability to cross cell membranes. Similarly, acylation or alkylation of the amino group can modulate its basicity and hydrogen bonding capacity. The table below illustrates hypothetical structural modifications and their potential impact on biological activity.
| Structural Modification | Rationale | Predicted Functional Outcome |
|---|---|---|
| Variation of the Fluoroalkyl Chain Length (e.g., -OCF3, -OC3F7) | Modulation of lipophilicity and steric interactions. | Altered binding affinity and selectivity for the biological target. |
| Modification of the Carboxylic Acid (e.g., Ester, Amide) | Alteration of polarity, solubility, and cell permeability. | Improved pharmacokinetic properties and potential for prodrug design. |
| Substitution on the Amino Group (e.g., N-alkylation, N-acylation) | Modification of basicity and hydrogen bonding potential. | Changes in receptor interaction and metabolic stability. |
| Introduction of Additional Functional Groups | Probing for additional binding interactions with the target. | Enhanced potency and selectivity. |
Enantioselectivity in Biological Interactions
As this compound is a chiral molecule, its enantiomers are expected to exhibit different biological activities. The stereochemistry of the amino acid is a critical determinant of its interaction with chiral biological macromolecules such as enzymes and receptors. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as enantioselectivity.
The synthesis of enantiomerically pure forms of this compound would be essential for evaluating the biological activity of each enantiomer separately. Asymmetric synthesis or chiral resolution of a racemic mixture are common approaches to obtain enantiopure compounds.
The differential activity of the enantiomers can provide valuable information about the three-dimensional structure of the binding site of the biological target. For instance, if the (R)-enantiomer is more active than the (S)-enantiomer, it suggests that the spatial arrangement of the substituents around the chiral center in the (R)-configuration is more complementary to the target's binding pocket. This information is invaluable for the rational design of more potent and selective analogues. The following table outlines the potential differences in biological interactions between the enantiomers.
| Enantiomer | Hypothetical Biological Interaction | Potential Functional Outcome |
|---|---|---|
| (R)-2-Amino-3-pentafluoroethyloxy-propionic acid | Optimal fit into the active site of a target enzyme or receptor. | Higher binding affinity and desired biological response (e.g., agonist or antagonist activity). |
| (S)-2-Amino-3-pentafluoroethyloxy-propionic acid | Suboptimal or no productive interaction with the biological target due to steric hindrance or improper orientation of key functional groups. | Lower or no biological activity, or potentially off-target effects. |
Applications in Chemical Biology and Advanced Materials Research
Role as a Building Block in Peptide and Protein Engineering
The incorporation of non-canonical amino acids is a powerful strategy in peptide and protein engineering to introduce novel functionalities and enhance therapeutic potential. The introduction of fluorine, in particular, can drastically influence peptide folding, self-assembly, and biomolecular recognition. Fluorinated amino acids are valuable for creating peptides with improved pharmacological profiles.
Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The inclusion of 2-amino-3-pentafluoroethyloxy-propionic acid into peptide sequences can enforce specific conformations due to the steric bulk and unique electronic properties of the pentafluoroethyloxy side chain. This can be particularly useful in the design of constrained peptides, where a rigid structure is often crucial for high-affinity binding to biological targets. whiterose.ac.uknih.gov The strategic placement of this amino acid can help to pre-organize the peptide backbone into a desired secondary structure, such as an α-helix or β-turn, which is often the key to potent biological activity. nih.gov
A major hurdle in the development of therapeutic peptides is their susceptibility to proteolytic degradation. The carbon-fluorine bond is exceptionally strong and not typically found in natural biomolecules, making it resistant to enzymatic cleavage. mdpi.com By incorporating this compound, peptides can be rendered more stable against proteases, thereby prolonging their half-life in biological systems. nih.gov Furthermore, the lipophilic nature of the pentafluoroethyloxy group can enhance the peptide's ability to cross cell membranes. The unique stereoelectronic properties of the fluorinated side chain can also lead to more specific interactions with target receptors or enzymes, potentially reducing off-target effects.
Below is a table summarizing the potential effects of incorporating this compound into peptides:
| Property | Potential Effect | Rationale |
| Conformation | Induction of specific secondary structures (e.g., turns, helices) | Steric and electronic influence of the pentafluoroethyloxy group. |
| Proteolytic Stability | Increased resistance to enzymatic degradation | Strength of the C-F bond and non-natural structure. |
| Binding Affinity | Potentially enhanced binding to target molecules | Unique interactions mediated by the fluorinated side chain. |
| Lipophilicity | Increased, potentially improving membrane permeability | Hydrophobic nature of the pentafluoroethyloxy group. |
| Specificity | Potentially higher target specificity | Unique stereoelectronic properties leading to precise interactions. |
Utilization in the Design of Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating biological processes. The unique properties of fluorine make fluorinated amino acids, such as this compound, attractive for the development of sophisticated probes.
The pentafluoroethyloxy group can participate in unique non-covalent interactions, including multipolar interactions and the formation of "fluorous phases," which can be exploited in ligand design. researchgate.net These interactions can contribute to high-affinity and selective binding to the active or allosteric sites of enzymes and receptors. The electron-withdrawing nature of the pentafluoroethyloxy group can also modulate the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions within a binding pocket.
Fluorine-19 is a magnetically active nucleus (spin 1/2) with 100% natural abundance and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Peptides or small molecules incorporating this compound can be used as ¹⁹F NMR probes to study protein-ligand interactions, conformational changes, and enzyme kinetics in vitro and potentially in vivo. The ¹⁹F NMR signal is highly sensitive to the local chemical environment, providing detailed information about the probe's surroundings within a biological system. nih.gov This makes it a powerful tool for investigating biochemical pathways without the need for radioactive labeling.
Potential in Material Science and Polymer Chemistry Research
The unique properties of fluorinated compounds are also being increasingly exploited in material science. The incorporation of this compound into polymers or self-assembling peptide systems could lead to the development of novel biomaterials with tailored properties.
The high hydrophobicity of the pentafluoroethyloxy side chains can drive the self-assembly of peptide-based materials into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. nih.gov These materials can have applications in tissue engineering, drug delivery, and as antimicrobial surfaces. The chemical and thermal stability conferred by the fluorinated groups can result in materials with enhanced durability. rowansci.com In polymer chemistry, the incorporation of this amino acid could be used to create polymers with low surface energy, high gas permeability, and unique optical properties.
The table below outlines potential applications in material science:
| Application Area | Potential Use of the Compound | Desired Property |
| Biomaterials | Component of self-assembling peptides for hydrogels or nanofibers | Enhanced thermal and proteolytic stability, controlled self-assembly. |
| Drug Delivery | Building block for polymeric nanoparticles or micelles | Increased drug loading capacity for hydrophobic drugs, enhanced stability. |
| Surface Coatings | Monomer for creating biocompatible, low-friction surfaces | Low surface energy and chemical inertness. |
| Specialty Polymers | Additive to create polymers with specific optical or permeability properties | Unique refractive index and high gas permeability. |
Incorporation into Functional Polymers and Biopolymers
The incorporation of fluorinated amino acids into polymer backbones is a strategy to impart unique properties to the resulting materials. While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the principles of polymer chemistry allow for informed predictions of its behavior and potential applications.
The presence of both an amino and a carboxylic acid group allows this compound to be incorporated into polyamide or polyester (B1180765) structures through condensation polymerization. Furthermore, the amino acid can be chemically modified to introduce a polymerizable group, such as a methacrylate (B99206) or vinyl group, enabling its use as a monomer in addition polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. This method offers precise control over the molecular weight and architecture of the resulting polymers.
The pentafluoroethyloxy side chain is expected to significantly influence the properties of polymers into which it is incorporated. Fluorinated side chains are known to be both hydrophobic and lipophobic, leading to materials with low surface energy. This can result in polymers with excellent water and oil repellency. The high thermal and chemical stability associated with fluorocarbons would also be conferred to the polymer, enhancing its durability in harsh environments.
Research on polymers with fluorinated side chains has demonstrated their utility in a range of applications. These polymers can self-assemble into organized structures, driven by the tendency of the fluorinated segments to segregate from non-fluorinated components. This behavior can be exploited to create nanostructured materials with tailored properties.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Monomer(s) | Potential Polymerization Method | Expected Properties |
| Polyamide | This compound, Diacid chloride | Condensation Polymerization | High thermal stability, chemical resistance, low surface energy. |
| Polyester | This compound, Diol | Condensation Polymerization | Hydrophobicity, potential biocompatibility. |
| Polymethacrylate | Methacryloyl derivative of this compound | RAFT Polymerization | Controlled molecular weight, low polydispersity, amphiphilic block copolymers. |
Surface Modification and Biocompatibility Studies (non-clinical)
Polymers containing pentafluoroethyloxy side chains can be used to create coatings with very low surface energy. Such coatings are effective at repelling water and oils, a property that is highly desirable for creating anti-fouling and self-cleaning surfaces. In a biomedical context, a low-fouling surface can resist the non-specific adsorption of proteins and cells, which is a critical first step in preventing the foreign body response to implanted materials.
Surface modification can be achieved through various techniques. A polymer containing this compound could be synthesized and then applied as a coating. Alternatively, the monomer itself could be grafted onto a surface through chemical reactions, creating a dense brush-like layer of fluorinated side chains.
Non-clinical biocompatibility is often assessed through in vitro cell culture assays. These studies evaluate parameters such as cell viability, adhesion, and proliferation on the modified surface. It is hypothesized that a surface modified with this compound would exhibit reduced cell adhesion due to its low surface energy. For certain biomedical applications, such as in blood-contacting devices, this can be a significant advantage as it may reduce the risk of thrombus formation. However, for applications where tissue integration is desired, such as in orthopedic implants, excessive reduction in cell adhesion would be detrimental.
Table 2: Expected Outcomes of Non-Clinical Biocompatibility Tests on Surfaces Modified with Polymers Containing this compound
| Test | Parameter Measured | Expected Outcome | Rationale |
| Contact Angle Measurement | Surface wettability | High water contact angle (>90°) | The presence of the fluorinated pentafluoroethyloxy group imparts hydrophobicity. |
| Protein Adsorption Assay | Amount of protein adsorbed to the surface | Reduced protein adsorption | Low surface energy minimizes non-specific interactions with proteins. |
| Cell Viability Assay | Percentage of viable cells after contact with the material | High cell viability | Fluorinated polymers are generally considered to be chemically inert and non-toxic. fluoropolymers.eu |
| Cell Adhesion Assay | Number of adherent cells on the surface | Reduced cell adhesion | The low surface energy and anti-fouling nature of the fluorinated surface would likely inhibit cell attachment. |
It is important to note that while predictions can be made based on the chemistry of fluorinated compounds, comprehensive non-clinical studies would be required to fully elucidate the biocompatibility profile of materials derived from this compound.
Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for the analysis of amino acids, providing powerful tools for their separation and quantification. For fluorinated amino acids like 2-Amino-3-pentafluoroethyloxy-propionic acid, specific strategies are employed to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds such as amino acids. nih.gov The separation of fluorinated amino acids from their non-fluorinated counterparts can be optimized by the judicious choice of columns and mobile phases. researchgate.netnih.gov For instance, using fluorocarbon columns with hydrocarbon eluents or hydrocarbon columns with fluorocarbon eluents can enhance the separation, leveraging the unique fluorophilicity of the analyte. researchgate.netnih.gov
Due to the lack of a strong chromophore in many amino acids, derivatization is commonly required for sensitive detection. Pre-column derivatization converts the amino acid into a product with high molar absorptivity for UV-Vis detection or strong fluorescence for fluorescence detection (FLD). Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 3-mercaptopropionic acid (3-MPA), and 9-fluorenylmethyl-chloroformate (FMOC-Cl). nih.govjst.go.jprsc.org These reactions create stable derivatives that can be detected at very low concentrations. jst.go.jpnih.gov
| Parameter | Typical Condition for Amino Acid Analysis | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating derivatized amino acids. Fluorous-specific columns can also be used for enhanced selectivity. researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) | Gradient elution is necessary to resolve a wide range of amino acids with different polarities in a single run. nih.gov |
| Derivatization Reagent | OPA/3-MPA; FMOC-Cl | OPA reacts with primary amines to form fluorescent isoindoles. rsc.org FMOC-Cl reacts with both primary and secondary amines to form UV-active and fluorescent derivatives. nih.govnih.gov |
| Detection | Fluorescence (FLD) or UV-Vis Diode Array (DAD/PDA) | FLD offers higher sensitivity and selectivity for fluorescent derivatives. acs.org DAD/PDA provides spectral information for peak identification. |
| Detector Wavelength | Excitation: ~340 nm, Emission: ~450 nm for OPA derivatives. UV detection at ~263 nm for FMOC derivatives. nih.gov | Wavelengths are chosen to match the maximum absorbance or fluorescence of the specific derivative. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. researchgate.net Amino acids, being zwitterionic and non-volatile, must be chemically modified before GC analysis. researchgate.netresearchgate.net This derivatization process typically involves a two-step reaction to convert both the carboxylic acid and the amino functional groups into less polar, more volatile moieties.
First, the carboxylic acid group is esterified, commonly by reaction with an alcohol (e.g., methanol, isopropanol, n-butanol) in an acidic medium. researchgate.net Second, the amino group is acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). researchgate.net The use of perfluorinated anhydrides is particularly advantageous as it significantly increases the volatility and improves detection sensitivity, especially with an electron capture detector (ECD) or mass spectrometry (MS). The resulting N-perfluoroacyl amino acid esters are thermally stable and sufficiently volatile for separation on a GC column.
| Derivatization Step | Common Reagents | Resulting Functional Group | Purpose |
|---|---|---|---|
| Esterification | n-Butanol/HCl; Isopropanol/HCl | Butyl ester; Isopropyl ester | Masks the polar carboxylic acid group, increasing volatility. |
| Acylation | Pentafluoropropionic anhydride (PFPA); Trifluoroacetic anhydride (TFAA); Heptafluorobutyric anhydride (HFBA) | N-Pentafluoropropionyl; N-Trifluoroacetyl; N-Heptafluorobutyryl | Masks the polar amino group and adds fluorine atoms, greatly increasing volatility and detector response. |
Chiral Chromatography for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is critical, as different enantiomers of an amino acid can have distinct biological activities. Chiral chromatography is the definitive method for this purpose and can be performed using either HPLC or GC.
Direct Methods involve the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For HPLC, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T) or crown ethers are effective for underivatized amino acids. For GC, chiral capillary columns coated with derivatives of amino acids (e.g., Chirasil-Val) are used to separate the derivatized enantiomers.
Indirect Methods involve derivatizing the amino acid enantiomers with a chiral reagent, known as a chiral derivatizing agent (CDA), to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatographic column. A common CDA is Marfey's reagent (FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with the CSP. | Avoids potential side reactions from derivatization; direct analysis of enantiomeric ratio. | CSPs can be expensive and may have limited applicability and loading capacity. |
| Indirect (Chiral Derivatizing Agent) | Conversion of enantiomers into diastereomers, which are separated on an achiral column. | Uses conventional, less expensive columns; can improve detectability. | Requires a pure chiral derivatizing agent; derivatization must proceed to completion without racemization. |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer an alternative approach for the detection of amino acids, providing high sensitivity without the need for the extensive instrumentation of mass spectrometry. Most amino acids, including this compound, are not inherently electroactive at conventional electrodes. Their oxidation potentials are typically very high, making direct detection difficult.
Consequently, analysis often relies on indirect electrochemical methods. A prominent strategy is the use of chemically modified electrodes that exhibit electrocatalytic activity towards amino acids. Electrodes modified with copper or nickel have been shown to facilitate the oxidation of amino acids at significantly lower potentials. nih.gov The detection mechanism involves the formation of a complex between the amino acid and the metal (e.g., Cu(II)) on the electrode surface, which is then oxidized to a higher oxidation state (e.g., Cu(III)), generating a measurable current. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be used for quantification.
Another approach involves derivatization with an electroactive tag, analogous to derivatization for fluorescence detection, which introduces a readily oxidizable or reducible moiety onto the amino acid. acs.org
| Technique | Principle | Instrumentation | Key Features |
|---|---|---|---|
| Catalytic Voltammetry | Amino acid oxidation is catalyzed at a chemically modified electrode (e.g., Cu, Ni, or their nanoparticles). | Potentiostat with a three-electrode cell (Working, Reference, Counter). | Allows detection of non-electroactive amino acids at lower potentials; high sensitivity. |
| Amperometric Detection (coupled with HPLC) | A constant potential is applied to the electrode, and the current generated by the oxidation of the analyte is measured as it elutes from the column. | HPLC system with an electrochemical detector. | Provides sensitive and selective detection for electroactive compounds or those that can be catalytically oxidized. |
| Stripping Voltammetry | The analyte is preconcentrated onto the electrode surface at a fixed potential, then the potential is scanned to "strip" it off, generating a signal proportional to its concentration. | Potentiostat with a three-electrode cell. | Extremely low detection limits due to the preconcentration step. |
Microscopic and Spectroscopic Techniques for Surface and Interaction Studies
While chromatography and electrochemistry focus on separation and quantification in solution, microscopic and spectroscopic techniques provide information about the compound's solid-state morphology, elemental composition, and surface interactions.
Scanning Electron Microscopy (SEM) can be used to visualize the morphology, crystal habit, and particle size distribution of this compound in its solid or crystalline form. This is valuable for quality control and understanding the physical properties of the bulk material.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with SEM. It allows for elemental analysis of a sample. By focusing an electron beam on the sample, characteristic X-rays are emitted from each element. For this compound, EDX can confirm the presence of fluorine, carbon, oxygen, and nitrogen. Furthermore, EDX mapping can show the spatial distribution of these elements, which is useful for confirming the homogeneity of the compound or its location within a composite material.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. AFM could be applied to study thin films or self-assembled monolayers of this compound on a substrate. This would yield information on how the molecules pack and order themselves, and how they interact with different surfaces, which is relevant for applications in materials science and biotechnology.
| Technique | Information Provided | Applicability to the Compound |
|---|---|---|
| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface topography, morphology, and particle size. | Characterization of the crystalline structure and physical form of the solid compound. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and spatial distribution of elements. | Confirmation of the presence and mapping the distribution of F, C, O, and N in a sample. |
| Atomic Force Microscopy (AFM) | Nanoscale 3D surface topography and material properties (e.g., adhesion, friction). | Studying molecular self-assembly on surfaces, interaction with substrates, and characterization of thin films. |
Future Research Avenues and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The synthesis of fluorinated amino acids, including 2-Amino-3-pentafluoroethyloxy-propionic acid, is an area of active research, with a significant push towards more efficient, selective, and sustainable methodologies. Future exploration is likely to focus on several key areas.
Novel synthetic strategies are moving beyond traditional methods to embrace cutting-edge techniques. Transition-metal catalysis, for instance, offers powerful tools for the selective introduction of fluorine and fluoroalkyl groups. nih.govrsc.org Another promising avenue is the use of fluorinated building blocks, which can be elaborated into the desired amino acid structure. rsc.orgmdpi.com Additionally, direct fluorination and fluoroalkylation of amino acid precursors represent a more atom-economical approach. rsc.org
The principles of green chemistry are increasingly influencing the production of specialty chemicals. For this compound, this translates to the development of processes that minimize waste, use less hazardous solvents, and operate at lower energy costs. Continuous flow chemistry is a particularly attractive technology in this regard, as it allows for the safe handling of potentially unstable intermediates and facilitates large-scale production with improved efficiency and safety. chemistryviews.org Biocatalysis, using enzymes or whole-cell systems, is another emerging trend that could offer highly selective and environmentally friendly synthetic routes. mdpi.com
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Transition-Metal Catalysis | Utilizes catalysts based on metals like palladium or nickel to facilitate C-F bond formation or fluoroalkylation. nih.govrsc.org | High selectivity, milder reaction conditions. |
| Fluorinated Building Blocks | Starts with simple, commercially available fluorinated molecules and builds the amino acid structure around them. mdpi.com | Access to a wide diversity of structures. |
| Direct Fluorination | Involves the direct introduction of fluorine onto an amino acid scaffold using specialized fluorinating agents. rsc.org | Fewer synthetic steps, potentially higher atom economy. |
| Flow Chemistry | Performs reactions in a continuous stream rather than in a batch reactor. chemistryviews.org | Improved safety, scalability, and efficiency. |
| Biocatalysis | Employs enzymes to carry out specific synthetic transformations. mdpi.com | High stereoselectivity, environmentally benign conditions. |
Deeper Mechanistic Understanding of Biochemical and Biological Interactions
A thorough understanding of how this compound interacts with biological systems at a molecular level is crucial for its rational application. The presence of the pentafluoroethyloxy group is expected to impart unique physicochemical properties that distinguish it from its non-fluorinated counterparts.
The high electronegativity of fluorine atoms can significantly alter the electronic properties of the molecule, influencing its acidity and ability to participate in non-covalent interactions. rsc.org The pentafluoroethyloxy moiety is also expected to be highly hydrophobic, which could drive its partitioning into nonpolar environments, such as the core of proteins or cellular membranes. nbinno.com
| Property | Potential Effect of the Pentafluoroethyloxy Group | Biochemical Implication |
|---|---|---|
| Hydrophobicity | Significantly increases the hydrophobicity of the amino acid side chain. | Can drive protein folding, enhance binding in hydrophobic pockets, and influence membrane interactions. |
| Polarity | Introduces a highly polar C-F bond, yet the overall group is nonpolar. chemistryviews.org | Can participate in unique dipole-dipole and other electrostatic interactions. acs.org |
| Conformation | May adopt specific, constrained conformations that can influence peptide backbone structure. rsc.org | Useful for designing peptides with well-defined secondary structures. |
| Proteolytic Stability | Can sterically hinder the approach of proteases to the peptide backbone. mdpi.com | May increase the in vivo stability and duration of action of peptide drugs. |
| Binding Interactions | Can engage in favorable interactions within protein binding sites. | Potential for enhanced binding affinity and selectivity of ligands. |
Integration with Systems Biology and Omics Approaches
To fully elucidate the biological impact of this compound, future research will benefit from the integration of systems biology and multi-omics approaches. These powerful tools allow for a global, unbiased view of the molecular changes that occur in a biological system in response to the introduction of this novel amino acid.
Omics technologies can provide a wealth of data at different biological levels. For example, proteomics can be used to identify proteins that directly bind to the compound or whose expression levels are altered. Metabolomics can reveal how the compound is metabolized and its downstream effects on cellular metabolic pathways. nih.gov Transcriptomics can provide insights into the changes in gene expression that are triggered by the presence of the amino acid.
| Omics Technology | Information Gained | Application to this compound Research |
|---|---|---|
| Proteomics | Global analysis of proteins, including their expression, modifications, and interactions. | Identifying protein binding partners and downstream signaling pathways affected by the compound. |
| Metabolomics | Comprehensive analysis of small molecule metabolites in a biological system. nih.gov | Tracking the metabolic fate of the compound and its impact on cellular metabolism. |
| Transcriptomics | Analysis of the complete set of RNA transcripts in a cell or organism. | Revealing changes in gene expression patterns in response to the compound. |
| Genomics | Study of the complete set of DNA within a single cell of an organism. nih.gov | Identifying genetic factors that may influence the response to the compound. |
Predictive Modeling for Rational Design of New Fluorinated Amino Acid Analogues
The development of new fluorinated amino acids with tailored properties can be significantly accelerated through the use of predictive modeling and computational design. Instead of relying solely on trial-and-error synthesis and testing, researchers can use computational tools to design novel analogues of this compound with a high probability of possessing desired characteristics.
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how different analogues will bind to a specific protein target. acs.org This allows for the in silico screening of virtual libraries of compounds to identify the most promising candidates for synthesis. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of different analogues with their biological activity, providing valuable insights for the design of more potent compounds.
This rational design approach not only saves time and resources but also leads to a deeper understanding of the molecular basis of activity. nih.govnih.gov By systematically modifying the structure of the lead compound and predicting the impact of these changes on its properties, scientists can fine-tune the molecule for optimal performance in a given application.
| Modeling Technique | Description | Application in Designing Analogues |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org | Screening virtual libraries of analogues for their potential to bind to a specific protein target. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of protein-ligand complexes and understanding the dynamics of binding. |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. | Predicting the activity of new analogues and identifying key structural features for potency. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. acs.org | Designing novel molecules that fit the pharmacophore and are likely to be active. |
Expansion of Applications in Emerging Areas of Chemical and Biological Sciences
The unique properties of this compound open up a wide range of potential applications in various fields of chemical and biological sciences.
In medicinal chemistry, it can serve as a valuable building block for the synthesis of peptide-based drugs with improved pharmacokinetic profiles, such as enhanced metabolic stability and cell permeability. nih.govrsc.org The incorporation of this amino acid could lead to the development of more potent and longer-lasting therapeutics for a variety of diseases. researchgate.net
In chemical biology, the fluorine atoms in the molecule can be used as sensitive probes for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nbinno.comnih.gov This allows for the detailed study of peptide and protein structure, dynamics, and interactions in a complex biological environment. If synthesized with a radioactive isotope of fluorine (18F), it could also be used as a tracer for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization of biological processes in vivo. mdpi.commdpi.com
In materials science, the self-assembly properties of peptides containing this highly fluorinated amino acid could be exploited to create novel biomaterials, such as hydrogels, nanofibers, and nanoparticles. These materials could have applications in areas such as tissue engineering, drug delivery, and biosensing.
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Development of peptide-based therapeutics with enhanced stability and efficacy. nih.govrsc.org | The fluorinated side chain can improve proteolytic resistance and modulate binding affinity. |
| Chemical Biology | 19F NMR probe for studying protein structure and function. nih.gov | The 19F nucleus provides a sensitive and specific NMR signal with no background from biological samples. |
| Medical Imaging | Tracer for Positron Emission Tomography (PET). mdpi.com | Incorporation of 18F would allow for non-invasive imaging of biological targets and pathways. |
| Materials Science | Creation of novel self-assembling biomaterials. | The unique properties of the fluorinated side chain can drive the formation of well-ordered nanostructures. |
| Protein Engineering | Design of hyperstable proteins and enzymes. nih.gov | The hydrophobic and space-filling nature of the fluorinated group can enhance protein stability. |
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Amino-3-pentafluoroethyloxy-propionic acid, and how do they influence its physicochemical properties?
- Answer : The compound features an amino acid backbone with a pentafluoroethyloxy (-O-C₂F₅) substituent at the β-position. The electronegative fluorine atoms in the pentafluoroethyloxy group enhance lipophilicity and metabolic stability, while the amino and carboxylic acid groups confer zwitterionic properties, affecting solubility and membrane permeability. Structural analogs with similar fluorinated moieties, such as 3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid, demonstrate reduced polarity and increased resistance to enzymatic degradation, which can guide property predictions for this compound .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the presence of the pentafluoroethyloxy group and amino acid backbone. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Fourier-transform infrared (FTIR) spectroscopy can identify functional groups (e.g., C-F stretching at ~1100–1250 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection (λ = 210–220 nm) is recommended .
Q. How can researchers ensure the compound’s stability during storage?
- Answer : Store under inert gas (N₂ or Ar) at -20°C in amber vials to prevent hydrolysis of the fluorinated ether linkage. Lyophilization is advised for long-term storage. Stability should be monitored via periodic HPLC analysis to detect degradation products like free fluoride ions or oxidized intermediates .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to improve yield and reduce byproducts?
- Answer : Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Temperature control : Maintain ≤40°C during fluorinated group coupling to avoid side reactions.
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in aryl ether formation.
Yield improvements (>75%) are achievable by isolating intermediates (e.g., via flash chromatography) and employing microwave-assisted synthesis for faster reaction kinetics .
Q. How can contradictory bioactivity data from different in vitro assays be resolved?
- Answer : Conflicting results may arise from assay-specific conditions (e.g., pH, ionic strength). Methodological recommendations include:
- Orthogonal assays : Compare results from fluorescence-based binding assays with surface plasmon resonance (SPR) to validate target interaction.
- Structural analysis : Use X-ray crystallography or molecular docking to identify binding site variations.
- Buffer optimization : Test activity in physiologically relevant buffers (e.g., HEPES vs. PBS) to account for ionic effects on fluorinated groups .
Q. What computational tools are effective for predicting the compound’s interactions with biological targets?
- Answer : Molecular dynamics (MD) simulations with force fields parameterized for fluorinated groups (e.g., CHARMM36m) can model membrane permeability and protein binding. Density Functional Theory (DFT) calculations predict electronic effects of the pentafluoroethyloxy group on hydrogen-bonding capacity. Tools like AutoDock Vina or Schrödinger Suite enable virtual screening against glutamate receptor homologs, given structural similarities to fluorinated amino acid derivatives .
Q. How does the pentafluoroethyloxy group alter the compound’s pharmacokinetic profile compared to non-fluorinated analogs?
- Answer : Fluorination typically increases logP values, enhancing blood-brain barrier penetration. However, in vivo studies on analogs like 3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid show reduced renal clearance due to increased protein binding. Methodologically, microsomal stability assays (e.g., liver microsomes + NADPH) and cassette dosing in rodent models can quantify metabolic differences .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of fluorinated amino acid derivatives?
- Answer : Cross-validate using:
- ToxCast/Tox21 databases : Compare high-throughput screening data for similar compounds.
- Mechanistic studies : Assess mitochondrial toxicity (Seahorse assay) and oxidative stress markers (e.g., glutathione depletion).
- Species-specific assays : Test in human primary hepatocytes vs. rodent models to account for metabolic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
